molecular formula C7H12O B146815 cis-4-Heptenal CAS No. 6728-31-0

cis-4-Heptenal

Número de catálogo B146815
Número CAS: 6728-31-0
Peso molecular: 112.17 g/mol
Clave InChI: VVGOCOMZRGWHPI-ONEGZZNKSA-N
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Descripción

Cis-4-Heptenal is a unsaturated aldehyde that belongs to the family of compounds known as short-chain aldehydes. It is a colorless liquid that has a pleasant odor and is used in the production of flavor and fragrance compounds. It is also used in the synthesis of various pharmaceuticals, such as antifungal agents and anti-inflammatory drugs. In addition, this compound has been studied for its potential as an insect repellent and for its ability to inhibit the growth of certain bacteria.

Mecanismo De Acción

Target of Action

cis-4-Heptenal is a chemical compound that primarily targets the olfactory receptors . These receptors play a crucial role in the perception of smell. When this compound binds to these receptors, it elicits a specific aroma perception .

Mode of Action

The interaction of this compound with its targets involves molecular binding to the olfactory receptors. This binding triggers a sensory response, leading to the perception of a specific aroma. The compound’s ability to contribute to the scent profile of various products is a result of this interaction .

Pharmacokinetics

As a flavoring agent, it is generally recognized as safe by the joint fao/who expert committee on food additives (jecfa)

Result of Action

The primary result of this compound’s action is the elicitation of a specific aroma perception. This is due to its interaction with olfactory receptors. It contributes to the scent profile of various products, and it’s also associated with the off-flavors in fish oil .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound should be handled in a well-ventilated place to prevent the formation of dust and aerosols . Additionally, it should be stored in a stable environment to maintain its efficacy and stability .

Safety and Hazards

Cis-4-Heptenal is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a flammable liquid and vapor and may cause an allergic skin reaction . Safety measures include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Direcciones Futuras

The role of cis-4-Heptenal in food flavor generation has been studied . It contributes to the odor and flavor development of food. This could be due to the ability of this compound to generate odors and flavors, act as precursors of odor and flavor compounds, or modify the odor and flavor of other components .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for cis-4-Heptenal involves the oxidation of heptanal to form the desired product. This can be achieved using various oxidizing agents such as potassium permanganate or Jones reagent.", "Starting Materials": ["Heptanal", "Oxidizing agent (e.g. potassium permanganate or Jones reagent)", "Solvent (e.g. water, acetone, or dichloromethane)"], "Reaction": [ "Dissolve heptanal in the chosen solvent", "Add the oxidizing agent to the solution", "Stir the mixture at a specific temperature for a specific time", "Quench the reaction by adding a reducing agent (e.g. sodium bisulfite or sodium sulfite)", "Extract the product using a suitable solvent (e.g. ether or dichloromethane)", "Wash the organic layer with water and dry over anhydrous sodium sulfate", "Evaporate the solvent under reduced pressure to obtain the desired product, cis-4-Heptenal" ] }

Número CAS

6728-31-0

Fórmula molecular

C7H12O

Peso molecular

112.17 g/mol

Nombre IUPAC

(E)-hept-4-enal

InChI

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h3-4,7H,2,5-6H2,1H3/b4-3+

Clave InChI

VVGOCOMZRGWHPI-ONEGZZNKSA-N

SMILES isomérico

CC/C=C/CCC=O

SMILES

CCC=CCCC=O

SMILES canónico

CCC=CCCC=O

Densidad

0.843-0.855

Otros números CAS

6728-31-0

Descripción física

slightly yellow liquid with a fatty, green odou

Pictogramas

Flammable; Irritant

Solubilidad

soluble in alcohol and most fixed oils;  insoluble in wate

Sinónimos

(4Z)-4-Heptenal;  (Z)-4-Heptenal;  (4Z)-Heptenal;  (Z)-4-Heptenal;  4-cis-Heptenal

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is cis-4-Heptenal known for?

A1: this compound is a volatile organic compound primarily recognized for its distinct fishy odor. [] It is a key contributor to the undesirable "cold storage" flavor that develops in frozen fish products like cod fillets during storage. []

Q2: How does the presence of this compound impact the flavor of food products?

A2: In food products like mayonnaise enriched with fish oil, this compound, along with trans,cis-2,4-heptadienal, plays a crucial role in the development of unpleasant fishy and rancid off-flavors. [] This is attributed to its formation as a lipid oxidation product during storage.

Q3: What is the chemical structure of this compound?

A3: this compound has the molecular formula C7H12O and a molecular weight of 112.17 g/mol. [] It is an unsaturated aldehyde with a cis double bond at the 4th carbon atom. While spectroscopic data is not directly provided in the research excerpts, common characterization techniques for aldehydes like this compound include infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). [, ]

Q4: Can the concentration of this compound in fish be controlled?

A4: Yes, research suggests that starving cod before processing can significantly reduce the development of "cold storage" flavor in frozen fillets. [] This reduction is linked to a lower concentration of this compound in the starved fish. The process is believed to work by limiting the availability of precursors needed for this compound formation during frozen storage.

Q5: How does this compound react in the atmosphere?

A5: this compound reacts with nitrate radicals (NO3) in the atmosphere. [] This reaction is temperature-dependent, with the rate increasing at higher temperatures. The study of this reaction is crucial for understanding the fate and atmospheric lifetime of unsaturated aldehydes like this compound.

Q6: Is there a way to predict the rate constant for the reaction of this compound with NO3 radicals?

A6: Yes, structure-activity relationships (SARs) have been developed to estimate the rate constants for the reactions of NO3 radicals with various organic compounds, including this compound. [] These SARs consider the structural features of the compound to predict its reactivity.

Q7: How accurate are these SAR predictions for this compound?

A7: While SARs provide reasonable estimates, a study found that the SAR prediction for the reaction of NO3 with 1,3-butadiene was significantly lower than the experimentally measured value. [] This discrepancy highlights the limitations of SARs, particularly for compounds with conjugated systems like 1,3-butadiene.

Q8: Can this compound be synthesized in the lab?

A8: Yes, this compound can be synthesized through a formal synthesis pathway. [] This pathway involves multiple steps and utilizes reactions like ring-closing metathesis and the generation of carbamoyl radicals from dithiocarbamate precursors.

Q9: Are there any applications of this compound in flavor and fragrance industries?

A9: Despite its association with unpleasant fishy odors, this compound, in controlled amounts, can contribute to specific milk-flavored essences. [] When added to candy formulations, it adds a unique dimension to the overall aroma profile, making it more mellow, full-bodied, and enhances the milky sweetness and buttery sensation. []

Q10: How does the addition of this compound affect the sensory experience of milk-flavored candies?

A10: Incorporating a small quantity (2–4 ppm) of this compound along with 5-methyl-2-phenyl-2-hexenal in a 1:(10-20) ratio significantly enhances the milk-flavored essence used in candies. [] The addition improves the freshness of the initial aroma and imparts a creamier and richer flavor profile to the final product. []

Q11: Are there methods to detect and quantify this compound in complex mixtures?

A11: Yes, Gas Chromatography/Mass Spectrometry (GC/MS) is a widely used technique for characterizing and monitoring volatile compounds, including this compound, in various matrices. [, ] In the context of fish oil oxidation, a specialized method using stir bar sorptive extraction (SBSE) headspace GC/MS in negative ion chemical ionization (NICI) mode has been developed to quantify aldehydes, including this compound. [] This approach enables the detection of these compounds at trace levels (>100 ppb).

Q12: Can this compound be used as an indicator of marine oil oxidation?

A12: While several aldehydes are generated during lipid oxidation, this compound itself might not be the most reliable indicator. [] This is because other aldehydes like trans,trans-2,4-heptadienal might be more prevalent and readily detectable in fresh and aged commercial fish oils. [] Therefore, focusing on the presence and levels of these other aldehydes could provide a more accurate assessment of marine oil oxidation.

Q13: How does the presence of hemoglobin affect the formation of this compound in fish?

A13: Studies on cod muscle membrane lipids indicate that hemoglobin from different fish species can influence volatile compound formation, including this compound, during chilled storage. [] For instance, cod hemoglobin exhibited a more potent pro-oxidative effect compared to char hemoglobin, leading to higher initial levels of this compound and other volatiles, contributing to a more pronounced rancid odor. [] These findings suggest a potential link between hemoglobin type and the rate of lipid oxidation, impacting the development of undesirable flavors.

Q14: Does increasing the concentration of polyunsaturated fatty acids in milk affect its oxidative stability?

A14: Research indicates that enriching milk with polyunsaturated fatty acids, particularly cis-9, cis-12, cis-15 18:3 (alpha-linolenic acid), through postruminal linseed oil supplementation, can increase its susceptibility to oxidative degradation. [] This heightened oxidation leads to an increase in lipid oxidation products, including volatile compounds like this compound, ultimately affecting the flavor and shelf-life of the milk.

Q15: Can this compound be used to mask unpleasant odors from other compounds?

A15: Yes, this compound, alongside other compounds like butyl 2-methylbutanoate and alpha-terpinene, has shown potential in mitigating the strong, unpleasant odors associated with polysulfide compounds. [] These compounds are often characterized by their pungent, sulfur-like smell. The use of this compound in this context suggests its potential application in odor-masking strategies.

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